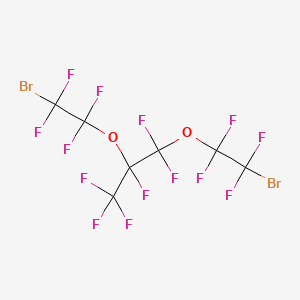
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C9H4F6O2 . It is an intermediate used in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid consists of a phenyl ring substituted with trifluoromethyl groups at the 2, 3, and 6 positions . The exact structure can be represented by the SMILES string: FC1=NC(F)=C(F)C(=C1)C(F)(F)F .Aplicaciones Científicas De Investigación
Synthesis of Potential Antithrombotics
This compound has been used in the synthesis of potential antithrombotics . Antithrombotics are drugs that reduce the formation of blood clots (thrombi), which can block blood vessels and cause serious medical conditions such as strokes or heart attacks.
Lipoxygenase Inhibitors
It has also been used in the synthesis of lipoxygenase inhibitors . Lipoxygenases are a family of enzymes that are involved in the metabolism of fatty acids, leading to the production of leukotrienes, which are inflammatory mediators. Inhibitors of these enzymes can potentially be used to treat inflammatory diseases.
Synthesis of PPARγ/δ Dual Agonists
4-(Trifluoromethyl)phenylacetic acid, a compound similar to 2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid, has been used to synthesize PPARγ/δ dual agonists . These agonists can potentially be used in the treatment of metabolic disorders.
Preparation of Heterocyclic Xanthine Derivatives
The same compound has also been used to prepare heterocyclic xanthine derivatives . These derivatives can act as highly potent and selective human A2B adenosine receptor antagonists, which have potential therapeutic applications in various diseases, including inflammatory and cardiovascular diseases.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is used as an intermediate in the synthesis ofPPARγ/δ dual agonists and heterocyclic xanthine derivatives , which are potent and selective human A2B adenosine receptor antagonists .
Mode of Action
It is known to undergodiolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol . This suggests that it may interact with its targets through a similar mechanism.
Biochemical Pathways
Given its use in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may influence theperoxisome proliferator-activated receptor (PPAR) pathways and adenosine receptor signaling .
Result of Action
As an intermediate in the synthesis of pparγ/δ dual agonists and heterocyclic xanthine derivatives, it may contribute to the biological activities of these compounds .
Action Environment
It is recommended to store the compound in asealed, dry environment at room temperature , suggesting that moisture and temperature could affect its stability.
Propiedades
IUPAC Name |
2-[2,3,6-trifluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIGWTZDPRRXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)CC(=O)O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-(trifluoromethyl)phenylacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)


![[Perfluoro-(1',1',2'-trimethyl)propoxy]acetyl chloride; 97%](/img/structure/B6342546.png)









